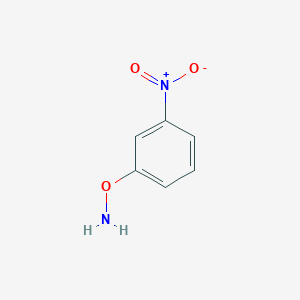
Methyl N-(6-methoxy-3-nitropyridin-2-yl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a methoxy group, a nitro group, and an amino group attached to a pyridine ring, along with a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate typically involves the nitration of 6-methoxypyridine, followed by amination and esterification reactions. One common method involves the reaction of 6-methoxy-3-nitropyridine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Pd/C, hydrogen gas, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like DMF or THF.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as solvent.
Major Products Formed
Reduction: 6-methoxy-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Hydrolysis: 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methoxy-3-nitropyridin-2-amine
- 2-Amino-6-methoxy-3-nitropyridine
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
Methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C9H11N3O5 |
|---|---|
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
methyl 2-[(6-methoxy-3-nitropyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C9H11N3O5/c1-16-7-4-3-6(12(14)15)9(11-7)10-5-8(13)17-2/h3-4H,5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
GVODIIHDWUVMAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])NCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine](/img/structure/B13882500.png)


![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)




![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole](/img/structure/B13882564.png)
![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)



![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
